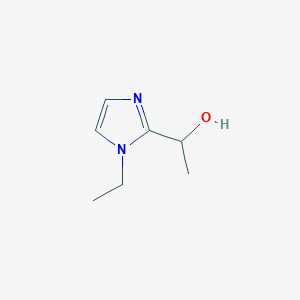
2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride
Overview
Description
2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride, also known as MPAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAC is a cyclopropane derivative that has been found to exhibit promising pharmacological properties, making it a valuable compound for drug discovery and development.
Mechanism of Action
The exact mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride is not fully understood, but it is believed to act on various molecular targets in the body. It has been found to modulate the activity of certain enzymes and receptors, leading to its pharmacological effects.
Biochemical and Physiological Effects:
2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of certain inflammatory mediators. It has also been found to have analgesic properties, reducing pain perception in animal models. Additionally, 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride has been found to exhibit anticonvulsant properties, suggesting it may have potential for the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
One advantage of 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride is its relatively simple synthesis method, which allows for easy production of the compound in the lab. Additionally, 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride has been found to exhibit a range of pharmacological properties, making it a valuable compound for drug discovery and development. However, one limitation of 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride is its limited solubility in water, which may make it challenging to use in certain experiments.
Future Directions
There are several potential future directions for research on 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride. One area of interest is its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride may have potential as a treatment for neuropathic pain, a condition that is often difficult to manage with current treatments. Further research is also needed to fully understand the mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride and its potential molecular targets.
Scientific Research Applications
2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of various diseases and conditions.
properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)cyclopropan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-10-4-5(3-9-10)6-2-7(6)8;;/h3-4,6-7H,2,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXDAUIZBWDPLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CC2N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Ruthenium,amminetrichlorobis[(sulfinyl-KS)bis[methane]]-(9CI)](/img/structure/B3419002.png)





![3-[(2E)-3,7-Dimethyl-2,6-octadienyl]-4-hydroxy-5-(3-methyl-2-butenyl)benzoic acid methyl ester](/img/no-structure.png)
